JNJ-17203212

Beschreibung

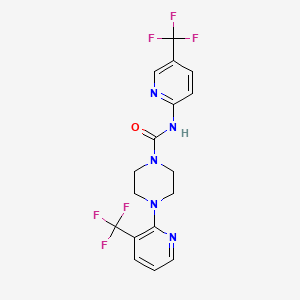

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F6N5O/c18-16(19,20)11-3-4-13(25-10-11)26-15(29)28-8-6-27(7-9-28)14-12(17(21,22)23)2-1-5-24-14/h1-5,10H,6-9H2,(H,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRYYGVYCWYIDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=NC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F6N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462856 |

Source

|

| Record name | JNJ-17203212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821768-06-3 |

Source

|

| Record name | JNJ-17203212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0821768063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-17203212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethy l)-2-pyridinyl]-1-piperazinecarboxamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JNJ-17203212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71JE0C439X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-17203212: A Technical Guide to its Mechanism of Action as a TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17203212 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies used in its characterization, and visualizing the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the TRPV1 Receptor

This compound functions as a reversible and competitive antagonist of the TRPV1 receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and chemical agonists like capsaicin, the pungent component of chili peppers. Its activation leads to an influx of cations, primarily calcium and sodium, resulting in depolarization of sensory neurons and the transmission of pain signals. This compound exerts its effects by binding to the TRPV1 receptor and preventing its activation by these various stimuli.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified across various species and assay formats. The following tables summarize the key in vitro and in vivo pharmacological parameters.

Table 1: In Vitro Antagonist Potency of this compound

| Species | Assay Type | Activator | Parameter | Value | Reference |

| Human | Radioligand Binding | - | pKi | 7.3 | |

| Guinea Pig | Radioligand Binding | - | pKi | 7.1 | |

| Rat | Radioligand Binding | - | pKi | 6.5 | |

| Guinea Pig | Functional (Channel Activation) | Capsaicin | pIC50 | 6.32 | |

| Guinea Pig | Functional (Channel Activation) | Low pH (H+) | pIC50 | 7.23 | |

| Human | Functional (Calcium Influx) | Imperatorin | - | Potent Inhibition at 0.5 µM | [3] |

| Rat | Functional (c-fos expression) | Inflammatory Soup | - | Dose-dependent reduction (0.3 mg/kg, i.v.) | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosing | Effect | Reference |

| Rat | Acetic Acid-Induced Colonic Hypersensitivity | 3, 10, 30 mg/kg (oral) | Significant reduction in visceral motor response at 30 mg/kg | [1] |

| Rat | TNBS-Induced Post-Inflammatory Colonic Hypersensitivity | 3, 10, 30 mg/kg (oral) | Significant reduction in visceral motor response at 30 mg/kg | [1] |

| Rat | Migraine Model (Inflammatory Soup) | 0.3 mg/kg (i.v.) | Dose-dependent reduction in c-fos expression | [3] |

| Rat | Migraine Model (Capsaicin) | - | Complete blockage of CGRP release | [3] |

Signaling Pathways

This compound inhibits the downstream signaling cascade initiated by TRPV1 activation. The following diagram illustrates the canonical TRPV1 signaling pathway that is blocked by this compound.

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of this compound.

In Vitro Assays

1. Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the TRPV1 receptor. This typically involves homogenization of the tissue or cells in a lysis buffer, followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in a suitable buffer.[4]

-

Assay Incubation: The membrane preparation is incubated with a specific radioligand for the TRPV1 receptor (e.g., [³H]-resiniferatoxin) and varying concentrations of the test compound (this compound). The incubation is carried out in a 96-well plate format at a controlled temperature and for a specific duration to allow binding to reach equilibrium.[4]

-

Filtration and Detection: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[4]

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

2. FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay (General Protocol)

This assay measures the ability of a compound to block agonist-induced calcium influx through the TRPV1 channel.

-

Cell Culture and Dye Loading: HEK293 cells stably expressing the human TRPV1 receptor are plated in 96- or 384-well microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) for a specific duration at 37°C.[5][6][7]

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period.[8]

-

Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR instrument, and a baseline fluorescence reading is taken. An agonist of the TRPV1 receptor (e.g., capsaicin, low pH buffer) is then added to the wells, and the change in fluorescence intensity, corresponding to the influx of intracellular calcium, is measured over time.[5][6]

-

Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The ability of this compound to inhibit this response is used to determine its IC50 value.[5]

In Vivo Models

1. Rat Model of Visceral Hypersensitivity (General Protocol)

This model is used to assess the efficacy of compounds in reducing visceral pain.

-

Induction of Hypersensitivity: Visceral hypersensitivity is induced in rats by intracolonic administration of an irritant such as acetic acid or 2,4,6-trinitrobenzenesulfonic acid (TNBS).[1]

-

Compound Administration: this compound is typically formulated in a vehicle suitable for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered to the rats at various doses.[1]

-

Measurement of Visceral Motor Response (VMR): A balloon catheter is inserted into the colon of the rat. The visceral motor response, which consists of abdominal muscle contractions, is measured in response to graded colorectal distension (CRD) by inflating the balloon to specific pressures. The response can be quantified by visual observation of abdominal contractions or by electromyography (EMG) of the abdominal muscles.[9][10][11][12][13]

-

Data Analysis: The VMR at each distension pressure is recorded, and the effect of this compound on reducing the VMR is compared to vehicle-treated animals.[1]

2. Mouse Model of Bone Cancer Pain (General Protocol)

This model is used to evaluate the analgesic effects of compounds on cancer-induced bone pain.

-

Induction of Bone Cancer: Murine sarcoma cells are injected into the intramedullary space of the femur of mice.[14]

-

Compound Administration: this compound can be formulated for various administration routes, such as intravenous or oral.[3]

-

Behavioral Assessment of Pain: Pain-related behaviors are quantified, including:

-

Data Analysis: The frequency and duration of pain-related behaviors in this compound-treated mice are compared to those in vehicle-treated control mice.[14]

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the preclinical evaluation of a TRPV1 antagonist like this compound.

Caption: A generalized workflow for the preclinical evaluation of a TRPV1 antagonist.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TRPV1 receptor. Its mechanism of action involves the direct blockade of the TRPV1 ion channel, thereby inhibiting the signaling cascade responsible for the perception of various noxious stimuli. The in vitro and in vivo data robustly support its potential as a therapeutic agent for pain conditions characterized by TRPV1 hyperactivity. This technical guide provides a comprehensive overview of the foundational scientific data and methodologies that underpin our understanding of this compound's mechanism of action.

References

- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. moleculardevices.com [moleculardevices.com]

- 6. moleculardevices.com [moleculardevices.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Telemetric animal model to evaluate visceral pain in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring the Visceromotor Response in Rodents [protocols.io]

- 11. Measuring Behavior 2002: Nijsen et al. [archive.measuringbehavior.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]

- 14. Hypolocomotion, asymmetrically directed behaviors (licking, lifting, flinching, and shaking) and dynamic weight bearing (gait) changes are not measures of neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-17203212: A Comprehensive Technical Review of a Potent TRPV1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17203212 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This channel, a non-selective cation channel, is a key player in the detection and regulation of body temperature and the sensation of pain.[3] this compound has been investigated for its therapeutic potential in a variety of conditions, including chronic pain, visceral hypersensitivity, and migraine.[4][5][6][7] This technical guide provides a detailed overview of the pharmacological properties, experimental evaluation, and underlying mechanisms of action of this compound.

Chemical Properties

This compound, chemically known as 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide, is a small molecule with the following properties:[1][8]

| Property | Value |

| Molecular Formula | C₁₇H₁₅F₆N₅O |

| Molecular Weight | 419.32 g/mol |

| CAS Number | 821768-06-3 |

Pharmacological Profile: In Vitro Antagonist Activity

This compound demonstrates potent antagonist activity at the TRPV1 receptor across multiple species. Its inhibitory effects have been characterized against various modes of TRPV1 activation, including capsaicin (B1668287) (a potent agonist), noxious heat, and acidic conditions (low pH).[9]

Binding Affinity and Potency

The following tables summarize the reported binding affinity (Ki) and potency (IC50) values for this compound.

Table 1: Binding Affinity (pKi and Ki) of this compound at TRPV1 Receptors

| Species | pKi | Ki | Reference |

| Human | 7.3 | [1][10] | |

| Guinea Pig | 7.1 | 72 nM | [1][8][10] |

| Rat | 6.5 | 27 ± 3 nM | [1][6][10] |

Table 2: Inhibitory Potency (pIC50 and IC50) of this compound against TRPV1 Activation

| Activator | Species | pIC50 | IC50 | Reference |

| Capsaicin | - | 6.32 | 38 ± 10 nM | [1][6][10] |

| Protons (H⁺) | - | 7.23 | 470 nM (guinea pig) | [1][8][10] |

| - | Human | - | 65 nM | [11] |

| - | Rat | - | 102 nM | [11] |

Mechanism of Action and Signaling Pathways

TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons.[7] Its activation by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of an action potential.[12] This signal is then transmitted to the central nervous system, where it is perceived as pain.[13]

Inflammatory mediators can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia.[12] this compound acts as a competitive antagonist, binding to the TRPV1 receptor and preventing its activation by agonists.[1][14] This blockade inhibits the downstream signaling cascade, thereby reducing pain and inflammation.

Figure 1: Simplified signaling pathway of TRPV1 receptor activation and its inhibition by this compound.

In Vivo Efficacy

This compound has demonstrated significant efficacy in various preclinical animal models of pain and hypersensitivity.

Table 3: Summary of In Vivo Efficacy Studies of this compound

| Disease Model | Species | Route of Administration | Doses | Key Findings | Reference |

| Colonic Hypersensitivity (Acute and Chronic) | Rat | Oral | 3, 10, 30 mg/kg | Significantly reduced visceral motor response to colorectal distension at 30 mg/kg. | [4][15] |

| Migraine (Inflammatory soup and Capsaicin-induced CGRP release) | Rat | Intravenous | 0.3 mg/kg | Dose-dependently reduced c-fos expression and completely blocked capsaicin-induced CGRP release. | [2][5] |

| Bone Cancer Pain | Mouse | Subcutaneous | 30 mg/kg (twice daily) | Significantly reduced ongoing and movement-evoked pain behaviors. | [6] |

| Cough (Citric acid or Capsaicin-induced) | Guinea Pig | - | 20 mg/kg | Reduced the number of coughs. | [8] |

Experimental Protocols

In Vitro Antagonist Activity Assays

A common method to assess the antagonist activity of compounds like this compound is through intracellular calcium measurement in cells expressing the TRPV1 receptor, such as human embryonic kidney 293 (HEK293) cells.

Fluorometric Imaging Plate Reader (FLIPR) Ca²⁺ Assay:

-

Cell Culture: HEK293 cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured in appropriate media and seeded into 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Addition: this compound at various concentrations is added to the wells and incubated to allow for receptor binding.

-

Agonist Stimulation: A known TRPV1 agonist (e.g., capsaicin or acidic buffer) is added to the wells to stimulate the receptor.

-

Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.

-

Data Analysis: The inhibitory effect of this compound is quantified by comparing the fluorescence signal in the presence and absence of the antagonist. IC50 values are calculated from the concentration-response curves.

Figure 2: General workflow for a FLIPR-based Ca²⁺ assay to determine TRPV1 antagonist activity.

In Vivo Models of Disease

Rat Model of Colonic Hypersensitivity:

-

Induction of Hypersensitivity:

-

Drug Administration: this compound or vehicle is administered orally.[4][15]

-

Assessment of Visceral Sensitivity: The visceromotor response (VMR), typically measured as abdominal muscle contractions, to colorectal distension (CRD) with a balloon catheter at varying pressures is quantified.[15]

-

Endpoint: A reduction in the VMR to CRD in the this compound-treated group compared to the vehicle group indicates efficacy.

Mouse Model of Bone Cancer Pain:

-

Tumor Cell Implantation: Sarcoma cells are injected into the intramedullary space of the femur of mice to induce bone cancer.[6]

-

Drug Administration: this compound or vehicle is administered subcutaneously.[6]

-

Behavioral Assessment: Pain-related behaviors are measured, including:

-

Endpoint: A decrease in the frequency or duration of these pain behaviors in the treated group compared to the vehicle group indicates an analgesic effect.[6]

Figure 3: Logical flow of in vivo efficacy studies for this compound.

Conclusion

This compound is a well-characterized TRPV1 receptor antagonist with demonstrated potency and efficacy in a range of preclinical models. Its ability to block multiple modes of TRPV1 activation makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. The data summarized herein provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of TRPV1 antagonism. Further research, including clinical trials, is necessary to fully elucidate the safety and efficacy of this compound in human populations.

References

- 1. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRPV1 - Wikipedia [en.wikipedia.org]

- 4. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 12. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 15. Portico [access.portico.org]

JNJ-17203212: A Comprehensive Technical Guide for Researchers

A Potent and Selective TRPV1 Antagonist for Pain and Hypersensitivity Research

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of JNJ-17203212, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 modulation.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide, is a synthetic, small-molecule antagonist of the TRPV1 receptor.[1][2][3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide | [1][2][3] |

| CAS Number | 821768-06-3 | [1] |

| Chemical Formula | C₁₇H₁₅F₆N₅O | [1][4] |

| Molecular Weight | 419.32 g/mol | [4] |

| SMILES | FC(F)(F)c1ccc(NC(=O)N2CCN(CC2)c2ncccc2C(F)(F)F)nc1 | [4] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | [2][5] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Predicted logP | 3.5 - 4.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. Higher values indicate greater lipid solubility. This value is predicted as experimental data is not readily available. |

| Predicted pKa | Basic pKa ~6.5-7.5 (piperazine nitrogen); Acidic pKa >10 (amide proton) | The pKa is the negative log of the acid dissociation constant. It indicates the strength of an acid. These values are predicted and can influence the compound's charge and solubility at different physiological pHs. |

| Solubility | Soluble in DMSO and ethanol. | [5] |

Mechanism of Action and Biological Activity

This compound is a reversible and competitive antagonist of the TRPV1 receptor.[2][5] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers. Its activation on sensory neurons leads to the sensation of pain.

By competitively binding to the TRPV1 receptor, this compound prevents its activation by endogenous and exogenous agonists. This blockade of TRPV1 signaling has been shown to produce analgesic and antitussive effects in preclinical models.

Table 3: In Vitro Biological Activity

| Parameter | Species | Value | Reference |

| pKi | Human | 7.3 | [5] |

| Guinea Pig | 7.1 | [5] | |

| Rat | 6.5 | [5] | |

| pIC₅₀ (Capsaicin-induced activation) | Guinea Pig | 6.32 | [5] |

| pIC₅₀ (H⁺-induced activation) | Guinea Pig | 7.23 | [5] |

Signaling Pathways

The antagonism of TRPV1 by this compound interrupts the canonical downstream signaling cascade initiated by receptor activation. The following diagram illustrates the TRPV1 signaling pathway and the point of intervention by this compound.

Caption: TRPV1 signaling pathway and antagonism by this compound.

Experimental Protocols

The following are representative protocols for the in vitro and in vivo evaluation of this compound.

In Vitro: Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV1 Antagonism

This assay measures the ability of a compound to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 channel.

Materials:

-

HEK293 or CHO cells stably expressing human TRPV1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Capsaicin stock solution.

-

This compound stock solution.

-

384-well black-walled, clear-bottom microplates.

-

FLIPR instrument.

Methodology:

-

Cell Plating: Seed the TRPV1-expressing cells into 384-well plates at an appropriate density and incubate overnight.

-

Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.

-

Agonist Addition and Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence. Add a pre-determined concentration of capsaicin (e.g., EC₈₀) to all wells and continue recording fluorescence to measure the calcium influx.

-

Data Analysis: The inhibition of the capsaicin-induced calcium signal by this compound is used to calculate the IC₅₀ value.

In Vivo: Acetic Acid-Induced Writhing Test for Analgesia

This model assesses the analgesic efficacy of a compound against visceral pain.

Materials:

-

Male Swiss Webster mice.

-

0.6% acetic acid solution.

-

This compound formulation (e.g., in 0.5% methylcellulose).

-

Vehicle control.

Methodology:

-

Acclimation: Acclimate mice to the testing environment.

-

Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at desired doses.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid i.p. to each mouse.

-

Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.

-

Data Analysis: Compare the number of writhes in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Experimental and Characterization Workflow

The following diagram outlines a typical workflow for the pharmacological characterization of a novel TRPV1 antagonist like this compound.

Caption: Workflow for the pharmacological characterization of a TRPV1 antagonist.

Conclusion

This compound is a valuable research tool for investigating the role of TRPV1 in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding pain, inflammation, and other conditions where TRPV1 is implicated. This guide provides a foundational understanding of its properties and applications to aid researchers in their experimental design and interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Discovery and Development of JNJ-17203212, a Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-17203212 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and neurogenic inflammation signaling pathways. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. The document details the high-throughput screening and medicinal chemistry efforts that led to its identification, its in vitro and in vivo pharmacological profile, and the experimental protocols utilized in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated with diagrams.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous lipids, as well as exogenous vanilloids like capsaicin (B1668287), the pungent component of chili peppers. Activation of TRPV1 leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of pain signals. Its role in peripheral and central sensitization makes it a compelling target for the development of novel analgesics. This compound emerged from a discovery program aimed at identifying small molecule antagonists of TRPV1 for the potential treatment of various pain states.

Discovery and Lead Optimization

The discovery of this compound was the result of a systematic drug discovery campaign initiated by Johnson & Johnson Pharmaceutical Research and Development. The process began with a high-throughput screening (HTS) effort to identify novel chemotypes that could modulate TRPV1 activity.

High-Throughput Screening

A cell-based HTS assay was employed using a recombinant human embryonic kidney (HEK293) cell line stably expressing the human TRPV1 receptor. The assay measured changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.

Experimental Protocol: High-Throughput Screening for TRPV1 Antagonists

-

Cell Culture: HEK293 cells stably expressing human TRPV1 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO₂ incubator.

-

Assay Plate Preparation: Cells were seeded into 384-well black-walled, clear-bottom assay plates and grown to confluence.

-

Compound Addition: A library of small molecules was added to the assay plates at a final concentration of 10 µM.

-

Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

TRPV1 Activation: The TRPV1 channel was activated by the addition of a known agonist, such as capsaicin (final concentration ~EC₈₀).

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, were measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Compounds that inhibited the capsaicin-induced calcium influx by a predetermined threshold were identified as primary hits.

This screening campaign identified a series of pyridinylpiperazine ureas as promising TRPV1 ligands.

Structure-Activity Relationship (SAR) Studies

Following the identification of the initial hits, a focused medicinal chemistry effort was undertaken to explore the structure-activity relationships (SAR) of the pyridinylpiperazine urea (B33335) scaffold. This involved the synthesis and evaluation of numerous analogs to identify the key pharmacophoric elements required for potent antagonism. These studies led to the identification of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, designated as this compound (also referred to as compound 41 in some literature).

Logical Relationship of Discovery and Optimization

Caption: Discovery workflow for this compound.

Mechanism of Action and In Vitro Pharmacology

This compound is a selective, potent, and competitive antagonist of the TRPV1 receptor.[1] It effectively blocks the activation of the channel by various stimuli, including capsaicin and protons (low pH).[2]

In Vitro Potency and Selectivity

The potency of this compound was determined against human, rat, and guinea pig TRPV1 orthologs. The data consistently demonstrate high-affinity binding and potent inhibition of channel function.

| Parameter | Species | Value | Reference |

| pKi | Human | 7.3 | [2] |

| Guinea Pig | 7.1 | [2] | |

| Rat | 6.5 | [2] | |

| pIC₅₀ (Capsaicin-induced) | - | 6.32 | [2] |

| pIC₅₀ (H⁺-induced) | - | 7.23 | [2] |

| IC₅₀ (Capsaicin-induced) | Human | 65 nM | [3] |

| Rat | 102 nM | [3] | |

| Ki (Capsaicin-evoked) | Human | 27 ± 3 nM | [4] |

| IC₅₀ (Capsaicin-evoked) | Human | 38 ± 10 nM | [4] |

Table 1: In Vitro Activity of this compound at the TRPV1 Receptor.

Signaling Pathway of TRPV1 Activation and Inhibition by this compound

Caption: TRPV1 activation and antagonism by this compound.

In Vivo Pharmacology and Preclinical Development

This compound has demonstrated efficacy in a variety of preclinical animal models, suggesting its potential as an analgesic and antitussive agent.

Analgesic Efficacy

In a murine model of bone cancer pain, chronic administration of this compound significantly attenuated both ongoing and movement-evoked pain behaviors.[4] This effect was observed without causing noticeable side effects such as ataxia or hypoactivity.[4]

Experimental Protocol: Murine Bone Cancer Pain Model

-

Animal Model: C3H/HeJ mice were used.

-

Tumor Induction: Murine osteolytic sarcoma cells were injected into the intramedullary space of the femur to induce bone cancer.

-

Drug Administration: this compound was dissolved in a vehicle of Solutol and 5% dextrose and administered subcutaneously at a dose of 30 mg/kg twice daily.[4]

-

Behavioral Assessment: Pain-related behaviors, including spontaneous guarding and flinching, as well as movement-evoked allodynia, were quantified at various time points post-tumor injection.[4]

-

Specificity Control: The analgesic effect of this compound was confirmed to be TRPV1-mediated, as the compound produced no additional reduction in pain behaviors in TRPV1 knockout mice.[4]

This compound was evaluated in rat models of acute and chronic colonic hypersensitivity, which are relevant to conditions like irritable bowel syndrome (IBS).

Experimental Protocol: Rat Colonic Hypersensitivity Model

-

Animal Model: Male Sprague-Dawley rats were used.

-

Induction of Hypersensitivity:

-

Acute Model: Intraluminal administration of 1% acetic acid into the distal colon.

-

Chronic Model: Intraluminal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) into the distal colon, with testing performed 30 days later.

-

-

Drug Administration: this compound was administered orally at doses of 3, 10, or 30 mg/kg.

-

Assessment: Visceral motor response (VMR) to colorectal distension (CRD) was quantified by counting the number of abdominal contractions. A significant reduction in VMR was observed at the 30 mg/kg dose in both models.

Antitussive Efficacy

The role of TRPV1 in the cough reflex prompted the evaluation of this compound in a guinea pig cough model.

Experimental Protocol: Guinea Pig Cough Model

-

Animal Model: Male Dunkin-Hartley guinea pigs were used.

-

Cough Induction: Cough was induced by exposure to an aerosol of citric acid or capsaicin.

-

Drug Administration: this compound was administered at a dose of 20 mg/kg.

-

Assessment: The number of coughs was recorded. This compound significantly reduced the number of coughs induced by both citric acid and capsaicin.

In Vivo Efficacy Summary

| Indication | Animal Model | Species | Dose and Route | Outcome | Reference |

| Bone Cancer Pain | Sarcoma-induced | Mouse | 30 mg/kg, s.c. | Attenuated spontaneous and palpitation-induced flinching and guarding.[4] | [4] |

| Colonic Hypersensitivity | Acetic acid-induced | Rat | 30 mg/kg, p.o. | Reduced visceral motor response to colorectal distension. | |

| Colonic Hypersensitivity | TNBS-induced | Rat | 30 mg/kg, p.o. | Reduced visceral motor response to colorectal distension. | |

| Cough | Citric acid/capsaicin-induced | Guinea Pig | 20 mg/kg | Reduced the number of coughs. | |

| Migraine | "Inflammatory soup"-induced | Rat | 0.3 mg/kg, i.v. | Dose-dependently reduced c-fos expression.[1] | [1] |

| Migraine | Capsaicin-induced CGRP release | Rat | - | Dose-dependently blocked CGRP release.[1] | [1] |

Table 2: Summary of In Vivo Efficacy of this compound.

Pharmacokinetics and Safety

Information regarding the detailed pharmacokinetic profile and formal safety and toxicology studies of this compound is not extensively available in the public domain. However, the compound has been described as having high oral bioavailability. In the preclinical studies cited, the administered doses did not produce observable adverse effects.[4]

Clinical Development

A thorough search of publicly available clinical trial registries and literature did not yield any information on clinical trials conducted with this compound. This suggests that the compound may not have progressed to human clinical development, or the information has not been publicly disclosed. The development of many TRPV1 antagonists has been hampered by on-target side effects, most notably hyperthermia.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist that demonstrated significant efficacy in a range of preclinical models of pain and cough. Its discovery through a systematic HTS and lead optimization campaign highlights a successful application of modern drug discovery principles. While its clinical development status is unknown, the preclinical data for this compound have contributed valuable insights into the therapeutic potential of TRPV1 antagonism. The detailed experimental protocols and structured data presented in this guide offer a comprehensive resource for researchers in the fields of pain, pharmacology, and drug development.

References

- 1. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Inhibition of TRPV1 by SHP-1 in nociceptive primary sensory neurons is critical in PD-L1 analgesia [insight.jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia | Journal of Neuroscience [jneurosci.org]

An In-depth Technical Guide to JNJ-17203212 (CAS Number: 821768-06-3): A Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-17203212, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information presented herein is compiled from publicly available scientific literature and is intended for research and drug development purposes.

Core Compound Information

This compound, also known as [4-(3-trifluoromethyl-pyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)amide], is a small molecule inhibitor of the TRPV1 ion channel.[1][2] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287), the pungent component of chili peppers.[3][4] By blocking the activation of TRPV1, this compound has demonstrated potential therapeutic utility in preclinical models of pain and visceral hypersensitivity.[1][2]

Quantitative Data Summary

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro Pharmacological Activity

| Parameter | Species | Value | Reference(s) |

| IC₅₀ (Capsaicin-induced Ca²⁺ influx) | Human | 65 nM | [5] |

| Rat | 102 nM | [5] | |

| Guinea Pig | 58 nM | [6] | |

| IC₅₀ (pH-induced activation) | Guinea Pig | 470 nM | [6] |

| pKi | Human | 7.3 | [7][8] |

| Rat | 6.5 | [7][8] | |

| Guinea Pig | 7.1 | [7][8] | |

| Ki | Guinea Pig | 72 nM | [6] |

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Value | Route of Administration | Reference(s) |

| Oral Bioavailability | 100% | Oral (po) | [9] |

| Intraperitoneal Bioavailability | 66% | Intraperitoneal (ip) | [9] |

| Elimination Half-life (t½) | 7.4 ± 0.8 h | Intravenous (iv) | [9] |

| Clearance | 0.29 ± 0.04 L/h | Intravenous (iv) | [9] |

| Volume of Distribution (Vd) | 3.1 ± 0.6 L | Intravenous (iv) | [9] |

| Peak Plasma Concentration (Cmax) | 0.9 ± 0.2 µmol/L | 24 µmol/kg (po) | [9] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 h | Oral (po) | [9] |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the TRPV1 receptor.[7][8] The activation of TRPV1 by stimuli such as capsaicin, heat, or protons leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺ and Na⁺.[3] This influx depolarizes the sensory neuron, leading to the generation of an action potential and the sensation of pain. The rise in intracellular Ca²⁺ also triggers downstream signaling cascades involving protein kinase A (PKA), protein kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can further sensitize the TRPV1 channel.[3][10][11] this compound blocks the initial activation of the TRPV1 channel, thereby preventing cation influx and the subsequent signaling events that lead to nociception.

Experimental Protocols

In Vitro: Calcium Flux Assay for TRPV1 Antagonist Activity

This protocol describes a method to assess the antagonist activity of this compound on human TRPV1 (hTRPV1) expressed in Human Embryonic Kidney 293 (HEK293) cells using a Fluorometric Imaging Plate Reader (FLIPR).[4][12][13]

Materials:

-

HEK293 cells stably expressing hTRPV1

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[12]

-

Black-walled, clear-bottom 96- or 384-well microplates

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6)[12]

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[12]

-

This compound (test compound)

-

Capsaicin (TRPV1 agonist)

-

Known TRPV1 antagonist (e.g., Capsazepine) for positive control

Procedure:

-

Cell Plating: Seed the HEK293-hTRPV1 cells into the microplates at a density of 40,000-60,000 cells per well and incubate for 24-48 hours to form a confluent monolayer.[12]

-

Dye Loading: Prepare the calcium-sensitive dye solution from the FLIPR kit according to the manufacturer's instructions. Remove the culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and the control antagonist in the assay buffer in a separate compound plate.

-

FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument adds the test compound or control antagonist to the wells. Incubate for 5-15 minutes. d. The instrument then adds a pre-determined concentration of capsaicin (e.g., EC₈₀) to all wells to stimulate the TRPV1 channels. e. Record the fluorescence intensity for 2-3 minutes to measure the calcium influx.

-

Data Analysis: The antagonist effect is determined by the reduction in the capsaicin-induced fluorescence signal in the presence of this compound. Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo: Rat Model of Colonic Hypersensitivity

This protocol is based on studies investigating the effect of this compound on visceral hypersensitivity in rats.[1][14]

Animals:

Induction of Colonic Hypersensitivity (Two Models):

-

Acute Non-inflammatory Model: Intraluminal administration of a 1% acetic acid solution into the distal colon.[1]

-

Chronic Post-inflammatory Model: Intraluminal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) into the distal colon. The assessment is typically performed 30 days post-TNBS administration.[1]

Experimental Procedure:

-

Drug Administration: Administer this compound orally (p.o.) at doses of 3, 10, or 30 mg/kg, or vehicle control.[1]

-

Colorectal Distension (CRD): One hour after drug administration, insert a latex balloon catheter into the descending colon and rectum.

-

Measurement of Visceral Motor Response (VMR): a. Induce colonic distension by inflating the balloon with a set volume of water (e.g., 0.8 mL) or to graded pressures (e.g., 15, 30, 45, 60 mmHg) for a defined period (e.g., 10 minutes).[1] b. Quantify the VMR by counting the number of abdominal contractions during the distension period.

-

Data Analysis: Compare the VMR in the this compound-treated groups to the vehicle-treated group. A significant reduction in the number of abdominal contractions indicates an analgesic effect.

Proposed Synthesis Route

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of piperazine-1-carboxamide (B1295725) derivatives and related compounds. The key step would likely involve the coupling of two main building blocks: 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine and an activated form of 5-(trifluoromethyl)pyridin-2-amine.

Proposed Building Blocks:

-

1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine

-

2-Amino-5-(trifluoromethyl)pyridine

Proposed Key Reaction Step: A urea (B33335) formation reaction. This could be achieved by reacting 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine with an activated derivative of 2-amino-5-(trifluoromethyl)pyridine, such as a carbamate, isocyanate, or by using a coupling agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole).

This technical guide provides a summary of the available scientific information on this compound. Further in-depth research and experimentation are necessary for a complete understanding of its properties and potential therapeutic applications.

References

- 1. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. benchchem.com [benchchem.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Portico [access.portico.org]

JNJ-17203212: A Comprehensive Technical Review of a Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-17203212 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This ion channel is a key player in nociceptive signaling pathways, responding to stimuli such as heat, acid, and capsaicin (B1668287). Its role in pain and neurogenic inflammation has made it a significant therapeutic target for the development of novel analgesics.[3] This technical guide provides an in-depth review of the scientific literature on this compound, covering its pharmacological profile, experimental protocols, and underlying signaling mechanisms.

Core Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor. Its primary mechanism of action involves blocking the activation of the TRPV1 channel, thereby inhibiting the influx of calcium ions that initiates pain signals.[4][5] This antagonistic activity has been demonstrated against various agonists, including capsaicin and protons (acidic conditions).

Signaling Pathway

The activation of the TRPV1 receptor by noxious stimuli leads to the opening of the non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron, triggering the generation and propagation of an action potential to the central nervous system, which is perceived as pain. This compound competitively binds to the TRPV1 receptor, preventing this channel opening and subsequent signal transduction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from the available scientific literature.

Table 1: In Vitro Antagonist Potency

| Assay Type | Species/Cell Line | Agonist | Measured Parameter | Value | Reference(s) |

| FLIPR Assay | Human (HEK293) | Capsaicin | IC₅₀ | 65 nM | [2] |

| FLIPR Assay | Rat | Capsaicin | IC₅₀ | 102 nM | [2] |

| FLIPR Assay | Human (HEK293) | Acid (pH decrease) | IC₅₀ | 16 nM | [6] |

| Radioligand Binding | Guinea Pig | [³H]Resiniferatoxin | Kᵢ | 72 nM | [7] |

| Channel Activation | Guinea Pig | Capsaicin | pIC₅₀ | 6.32 | [5] |

| Channel Activation | Guinea Pig | H⁺ | pIC₅₀ | 7.23 | [5] |

| Radioligand Binding | Rat | [³H]Resiniferatoxin | pKᵢ | 6.5 | [4][8] |

| Radioligand Binding | Guinea Pig | [³H]Resiniferatoxin | pKᵢ | 7.1 | [4][8] |

| Radioligand Binding | Human | [³H]Resiniferatoxin | pKᵢ | 7.3 | [4][8] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Animal Model | Species | Administration Route | Dose | Effect | Plasma Concentration (µM) | Reference(s) |

| Acetic Acid-Induced Colonic Hypersensitivity | Rat | Oral | 3 mg/kg | - | 0.06 ± 0.02 | |

| Acetic Acid-Induced Colonic Hypersensitivity | Rat | Oral | 10 mg/kg | - | 1.01 ± 0.45 | |

| Acetic Acid-Induced Colonic Hypersensitivity | Rat | Oral | 30 mg/kg | Significant reduction in visceral motor response | 0.98 ± 0.19 | |

| TNBS-Induced Post-Inflammatory Colonic Hypersensitivity | Rat | Oral | 30 mg/kg | Significant reduction in visceral motor response | - | |

| Bone Cancer Pain | Mouse | Subcutaneous (twice daily) | 30 mg/kg | Attenuated spontaneous and palpitation-induced flinching and guarding | - | [7] |

| Citric Acid/Capsaicin-Induced Cough | Guinea Pig | - | 20 mg/kg | Reduced number of coughs | - | [7] |

| Migraine (Inflammatory Soup Model) | Rat | Intravenous | 0.3 mg/kg | Dose-dependently reduced c-fos expression | - | [6] |

Detailed Experimental Protocols

In Vitro Assays

1. FLIPR Calcium Influx Assay in HEK293 cells stably expressing hTRPV1

This assay is designed for the high-throughput screening of compounds for their ability to inhibit agonist-induced calcium influx in a human TRPV1-expressing stable cell line.

-

Cell Culture:

-

HEK293 cells stably expressing hTRPV1 are maintained in T-75 flasks.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[3]

-

Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well.[3]

-

Plates are incubated for 24-48 hours to allow for cell adherence.[3]

-

-

Assay Procedure:

-

Dye Loading: The culture medium is removed, and a calcium-sensitive dye solution (e.g., from a FLIPR Calcium 5 or 6 Assay Kit) is added to each well. The plate is then incubated at 37°C for 60-120 minutes.[3]

-

Compound Addition: The cell plate and a compound plate containing this compound at various concentrations are placed into a FLIPR instrument.

-

A baseline fluorescence is established (Excitation: ~485 nm, Emission: ~525 nm).[3]

-

The test compound is added, and the plate is incubated for 5-15 minutes.[3]

-

Agonist Stimulation: An agonist solution (e.g., capsaicin) is added to all wells to stimulate the TRPV1 channels.

-

Fluorescence intensity is recorded for 2-3 minutes to measure calcium influx.[3]

-

-

Data Analysis:

-

The change in fluorescence is calculated by subtracting the baseline from the peak fluorescence after agonist addition.

-

The percentage of inhibition is plotted against the log concentration of this compound.

-

The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.[3]

-

2. Radioligand Binding Assay

This assay determines the binding affinity of this compound to the TRPV1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation:

-

Tissue (e.g., rat spinal cord) or cells expressing the TRPV1 receptor are homogenized in a cold lysis buffer.[6]

-

The homogenate is centrifuged to pellet the membranes.

-

The pellet is washed and resuspended in a final assay binding buffer.

-

-

Binding Assay:

-

The assay is typically performed in 96-well plates.

-

To each well, the membrane preparation, a competing test compound (this compound at various concentrations), and a radioligand solution (e.g., [³H]resiniferatoxin) are added.

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with an ice-cold wash buffer.

-

-

Data Analysis:

-

The radioactivity on the filters is counted using a scintillation counter.

-

Non-specific binding is subtracted from total binding to determine specific binding.

-

For competition assays, Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

-

In Vivo Models

1. Acetic Acid-Induced Acute Colonic Hypersensitivity in Rats

-

Objective: To model acute visceral hypersensitivity.

-

Procedure:

-

Male Wistar rats are used.

-

A 1% solution of acetic acid is administered intraluminally into the distal colon to induce hypersensitivity.

-

This compound or vehicle is administered orally.

-

Colonic sensitivity is assessed by quantifying the visceral motor response (VMR) to colorectal distension (CRD) at varying pressures.

-

2. TNBS-Induced Chronic Post-Inflammatory Colonic Hypersensitivity in Rats

-

Objective: To model chronic, post-inflammatory visceral hypersensitivity, relevant to conditions like Irritable Bowel Syndrome (IBS).

-

Procedure:

-

2,4,6-trinitrobenzenesulfonic acid (TNBS) is administered intraluminally into the distal colon to induce a chronic inflammation that resolves, leaving a state of hypersensitivity.

-

The assessment of colonic hypersensitivity is performed 30 days post-TNBS administration.

-

This compound or vehicle is administered orally.

-

VMR to CRD is quantified to assess visceral sensitivity.

-

3. Mouse Model of Bone Cancer Pain

-

Objective: To evaluate the analgesic efficacy of this compound in a model of cancer-induced bone pain.

-

Procedure:

-

Sarcoma cells are injected into the intramedullary space of the femur in mice.

-

Chronic treatment with this compound (e.g., 30 mg/kg, subcutaneously, twice daily) is initiated after evidence of bone destruction.[7]

-

Pain-related behaviors, such as spontaneous flinching and guarding, and movement-evoked allodynia, are assessed.[7]

-

Synthesis and Structure-Activity Relationship (SAR)

The synthesis and SAR of this compound were described in a 2005 publication in the Journal of Medicinal Chemistry. High-throughput screening identified a series of pyridinylpiperazine ureas as TRPV1 ligands. The exploration of SAR through parallel synthesis led to the identification of key pharmacophoric elements for antagonism. This optimization process resulted in the development of this compound (referred to as compound 41 in the publication), a potent and orally bioavailable TRPV1 modulator.[1]

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated efficacy in preclinical models of visceral and inflammatory pain. The available data on its pharmacology and mechanism of action provide a strong foundation for its potential as a therapeutic agent for pain management. This technical guide has summarized the key findings and experimental methodologies to aid researchers and drug development professionals in further exploring the potential of this and similar compounds.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization by [3H]resiniferatoxin binding of a human vanilloid (capsaicin) receptor in post-mortem spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]

- 8. Comparison of [3H]resiniferatoxin binding to spinal cord and dorsal root ganglia of newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-17203212: A Potent TRPV1 Antagonist for the Modulation of Nociception

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-17203212 is a selective and potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the sensation of pain and temperature. This technical guide provides a comprehensive overview of the role of this compound in nociception, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in the development of novel analgesic therapies.

Core Mechanism of Action: TRPV1 Antagonism

This compound exerts its effects by directly blocking the activation of the TRPV1 ion channel.[1] TRPV1 is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons, including A-δ and C-fibers.[2][3] It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions (low pH), and exogenous and endogenous vanilloid compounds like capsaicin (B1668287) and anandamide.[2] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of a pain signal that is transmitted to the central nervous system.

By competitively binding to the TRPV1 receptor, this compound prevents the conformational changes required for channel opening in response to activating stimuli. This blockade effectively dampens the excitability of nociceptive neurons, thereby reducing the perception of pain.

Signaling Pathway of TRPV1 Activation and Inhibition by this compound

Caption: TRPV1 activation by noxious stimuli and its inhibition by this compound.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Value | Reference |

| pKi | Human TRPV1 | 7.3 | |

| pKi | Guinea Pig TRPV1 | 7.1 | |

| pKi | Rat TRPV1 | 6.5 | |

| Ki | Guinea Pig TRPV1 | 72 nM | [4] |

| IC50 (Capsaicin-induced activation) | Human TRPV1 | 65 nM | [5] |

| IC50 (Capsaicin-induced activation) | Rat TRPV1 | 102 nM | [5] |

| IC50 (Capsaicin-induced activation) | Guinea Pig TRPV1 | 58 nM | [4] |

| IC50 (H+-induced activation) | Guinea Pig TRPV1 | 470 nM | [4] |

| IC50 (Capsaicin-evoked responses) | HEK293 cells (human) | 38 ± 10 nM | [6] |

Table 2: In Vivo Efficacy in Nociception Models

| Model | Species | Route of Administration | Effective Dose | Effect | Reference |

| Visceral Hypersensitivity (Acetic Acid-induced) | Rat | Oral | 30 mg/kg | Significantly reduced Visceromotor Response (VMR) to colorectal distension | [2][7] |

| Visceral Hypersensitivity (TNBS-induced) | Rat | Oral | 30 mg/kg | Significantly reduced VMR to colorectal distension | [2][7] |

| Bone Cancer Pain | Mouse | Subcutaneous | 30 mg/kg (twice daily) | Attenuated spontaneous and movement-evoked pain behaviors | [3][6] |

| Migraine (Inflammatory Soup-induced c-fos expression) | Rat | Intravenous | 0.3 mg/kg | Dose-dependently reduced c-fos expression | [1] |

| Migraine (Capsaicin-induced CGRP release) | Rat | Not specified | Not specified | Completely blocked CGRP release in a dose-dependent manner | [1] |

| Cough (Citric Acid or Capsaicin-induced) | Guinea Pig | Not specified | 20 mg/kg | Reduced the number of coughs | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to evaluate the role of this compound in nociception.

Visceral Hypersensitivity Models in Rats

These models are employed to study visceral pain, a hallmark of conditions like Irritable Bowel Syndrome (IBS).[2]

-

Animals: Male Wistar or Sprague-Dawley rats.[2]

-

Induction of Hypersensitivity:

-

Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle administered orally.[2][7]

-

Nociceptive Assessment: The visceromotor response (VMR) to colorectal distension (CRD) is quantified by counting the number of abdominal muscle contractions.[2]

Caption: Workflow for assessing this compound efficacy in rat models of visceral pain.

Bone Cancer Pain Model in Mice

This model mimics the pain associated with metastatic bone disease.

-

Animals: Male C3H/HeJ mice.[6]

-

Induction of Bone Cancer: Injection of 2472 osteolytic sarcoma cells into the intramedullary space of the femur.[6]

-

Drug Administration: this compound (30 mg/kg) or vehicle administered subcutaneously, either acutely or chronically (twice daily).[6]

-

Nociceptive Assessment:

Caption: Workflow for evaluating this compound in a mouse model of bone cancer pain.

Migraine Models in Rats

These models are used to investigate the role of TRPV1 in the pathophysiology of migraine.

-

Animals: Male Sprague-Dawley rats.[8]

-

Models:

-

Trigeminal Activation Model: Intracisternal injection of an "inflammatory soup" to induce c-fos expression in the trigeminal nucleus caudalis.[1][8]

-

CGRP Release Model: Injection of capsaicin into the carotid artery to stimulate the release of calcitonin gene-related peptide (CGRP) into the external jugular vein.[1][8]

-

-

Drug Administration: this compound administered intravenously.[1]

-

Outcome Measures:

Conclusion

The preclinical data strongly support the role of this compound as a potent and selective TRPV1 antagonist with significant potential in the management of various pain states. Its efficacy in animal models of visceral, cancer, and migraine-related pain highlights the therapeutic promise of targeting the TRPV1 channel. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic applications of this compound and other TRPV1 antagonists. While the translation of these findings to clinical settings requires further investigation, this compound stands as a valuable pharmacological tool for dissecting the role of TRPV1 in nociception and as a lead compound in the development of novel analgesics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel TRPV1 receptor antagonist this compound attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

JNJ-17203212: A Selective TRPV1 Antagonist for the Modulation of Neurogenic Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation is a complex physiological process initiated by the activation of sensory neurons, leading to the release of pro-inflammatory mediators that drive vasodilation, plasma extravasation, and hyperalgesia. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli on primary afferent neurons, plays a pivotal role in the initiation and propagation of neurogenic inflammation. This technical guide provides a comprehensive overview of JNJ-17203212, a potent and selective antagonist of the TRPV1 receptor. We delve into its mechanism of action, present its pharmacological data in clearly structured tables, and provide detailed experimental protocols for its evaluation in preclinical models of visceral and inflammatory pain. Furthermore, this guide visualizes the intricate signaling pathways of neurogenic inflammation and the experimental workflows used to assess TRPV1 antagonists, offering a valuable resource for researchers and professionals in the field of pain and inflammation drug discovery.

Introduction to Neurogenic Inflammation and the Role of TRPV1

Neurogenic inflammation is characterized by the release of neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the peripheral terminals of sensory neurons.[1][2] This release is triggered by the activation of nociceptors by various stimuli, including heat, protons (low pH), and endogenous inflammatory mediators. The released neuropeptides then act on surrounding cells, including blood vessels and mast cells, to produce the cardinal signs of inflammation: redness, swelling, and pain.[1][3]

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed on a subset of primary afferent sensory neurons.[4] It is a polymodal sensor, activated by noxious heat (>43°C), acidic conditions, and chemical ligands like capsaicin (B1668287), the pungent component of chili peppers.[5] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the central nervous system, perceived as pain.[1] Crucially, this calcium influx also triggers the release of SP and CGRP from the peripheral nerve endings, thereby initiating the cascade of neurogenic inflammation.[6] Given its central role, TRPV1 has emerged as a key therapeutic target for conditions characterized by pain and neurogenic inflammation.

This compound: A Potent and Selective TRPV1 Antagonist

This compound is a reversible and competitive antagonist of the TRPV1 receptor.[7][8] Its chemical name is 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide. It has demonstrated high affinity for the TRPV1 receptor across different species and effectively inhibits channel activation induced by various stimuli.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Species | Value | Reference(s) |

| pKi | Human TRPV1 | 7.3 | [7][8] |

| Guinea Pig TRPV1 | 7.1 | [7][8] | |

| Rat TRPV1 | 6.5 | [7][8] |

Table 1: this compound Binding Affinities (pKi) at TRPV1 Receptors

| Assay | Species | pIC50 / IC50 | Reference(s) |

| Capsaicin-induced channel activation | Guinea Pig TRPV1 | pIC50 = 6.32 | [7][8] |

| H+-induced channel activation | Guinea Pig TRPV1 | pIC50 = 7.23 | [7][8] |

| Capsaicin-induced receptor activation | Human TRPV1 | IC50 = 65 nM | [9] |

| Capsaicin-induced receptor activation | Rat TRPV1 | IC50 = 102 nM | [9] |

Table 2: this compound Inhibitory Potency (pIC50/IC50) in Functional Assays

| In Vivo Model | Species | Dose | Effect | Reference(s) |

| Acetic Acid-Induced Colonic Hypersensitivity | Rat | 30 mg/kg, p.o. | Significantly reduced Visceromotor Response (VMR) to Colorectal Distension (CRD) | [10][11] |

| TNBS-Induced Colonic Hypersensitivity | Rat | 30 mg/kg, p.o. | Significantly reduced VMR to CRD | [10][11] |

| Bone Cancer Pain | Mouse | 30 mg/kg, s.c. (twice daily) | Decreased ongoing and movement-evoked nocifensive behaviors | [12] |

| Inflammatory Soup-Induced c-fos Expression | Rat | 0.3 mg/kg, i.v. | Dose-dependently reduced c-fos expression in the trigeminal nucleus caudalis | [13] |

| Capsaicin-Induced CGRP Release | Rat | Effective in all tested doses | Completely blocked CGRP release | [14] |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.

Rat Model of Colonic Hypersensitivity

This model assesses visceral pain by measuring the visceromotor response (VMR) to colorectal distension (CRD).[11]

-

Induction of Hypersensitivity:

-

Acute Non-inflammatory Model: Intraluminal administration of a 1% acetic acid solution into the distal colon.[10]

-

Chronic Post-inflammatory Model: Intraluminal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) into the distal colon. Behavioral testing is performed 30 days post-TNBS administration.[10]

-

-

Drug Administration: this compound is suspended in 0.5% hydroxypropylmethylcellulose (B13716658) (HPMC) and administered orally (p.o.) at doses of 3, 10, or 30 mg/kg.[11]

-

Colorectal Distension (CRD):

-

A latex balloon catheter is inserted into the descending colon and rectum.

-

One hour after drug administration, the balloon is inflated with water to a specific pressure (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10 minutes).[11]

-

-

Endpoint Measurement (VMR): The number of abdominal contractions is quantified during the distension period as a measure of visceral pain.[11]

Mouse Model of Bone Cancer Pain

This model evaluates the effect of this compound on cancer-induced bone pain.[12]

-

Animals: C3H/HeJ mice or TRPV1 knockout and wild-type littermates on a C57BL/6 background.[12]

-

Induction of Bone Cancer:

-

Drug Administration: this compound is dissolved in a vehicle of Solutol and 5% dextrose and administered subcutaneously (s.c.) at a dose of 30 mg/kg twice daily.[12] Treatment is typically initiated 6 days after tumor cell injection.[12]

-

Behavioral Analysis:

-

Ongoing Pain: Spontaneous guarding and flinching of the affected limb are observed and quantified over a 2-minute period.[12]

-

Movement-Evoked Pain: The time spent guarding and flinching after non-noxious palpation of the distal femur is measured over a 2-minute period.[12]

-

Behavioral testing is conducted at various time points (e.g., days 10 and 14) after tumor injection.[12]

-

Visualizing the Core Mechanisms

Diagrams are provided to illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: TRPV1 signaling pathway in neurogenic inflammation.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated efficacy in preclinical models of visceral and inflammatory pain. Its ability to attenuate neurogenic inflammation by blocking the activation of TRPV1 and the subsequent release of pro-inflammatory neuropeptides highlights its therapeutic potential for a range of disorders where neurogenic inflammation is a key pathophysiological component. The data and protocols presented in this technical guide provide a solid foundation for further research and development of TRPV1-targeted therapies. The continued investigation into the role of TRPV1 in various disease states will undoubtedly pave the way for novel treatments for chronic pain and inflammatory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcpr.pitt.edu [pcpr.pitt.edu]

- 4. Four Possible Itching Pathways Related to the TRPV1 Channel, Histamine, PAR-2 and Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]